molecular formula C15H12FNO B13426033 Acetamide, N-(3-fluorofluoren-2-YL)- CAS No. 2823-93-0

Acetamide, N-(3-fluorofluoren-2-YL)-

Katalognummer: B13426033
CAS-Nummer: 2823-93-0
Molekulargewicht: 241.26 g/mol
InChI-Schlüssel: ONGHVYKSQWNJRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)-: is a chemical compound with the molecular formula C15H12FNO It is a derivative of acetamide, where the acetamide group is attached to a fluorene ring system substituted with a fluorine atom at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- typically involves the acylation of 3-fluoro-9H-fluorene-2-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the amine to the corresponding acetamide.

Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The fluorine atom on the fluorene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-2-ylamine derivatives.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Acetylaminofluorene: A structurally related compound with similar acetamide and fluorene moieties.

    N-2-Fluorenylacetamide: Another related compound with a similar fluorene ring system.

Uniqueness: ACETAMIDE,N-(3-FLUORO-9H-FLUOREN-2-YL)- is unique due to the presence of the fluorine atom at the 3-position of the fluorene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

2823-93-0

Molekularformel

C15H12FNO

Molekulargewicht

241.26 g/mol

IUPAC-Name

N-(3-fluoro-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12FNO/c1-9(18)17-15-7-11-6-10-4-2-3-5-12(10)13(11)8-14(15)16/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI-Schlüssel

ONGHVYKSQWNJRA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.